Demoxytocin (CAS 113-78-0) is a synthetic, desamino analogue of the peptide hormone oxytocin, engineered to overcome the severe pharmacokinetic limitations of the native nonapeptide[1]. By replacing the N-terminal cysteine with β-mercaptopropionic acid, the molecule eliminates the free amino group, fundamentally altering its susceptibility to enzymatic degradation [2]. For pharmaceutical procurement and formulation development, Demoxytocin serves as a high-stability, high-potency alternative to standard oxytocin. It is specifically selected when manufacturing workflows require active pharmaceutical ingredients (APIs) compatible with non-sterile, transmucosal (buccal) delivery systems rather than continuous intravenous infusions [3].
Attempting to substitute Demoxytocin with generic oxytocin in advanced formulation pipelines fails due to critical differences in enzymatic stability and administration requirements [1]. Native oxytocin is rapidly cleaved by oxytocinase (leucine aminopeptidase) and salivary enzymes, strictly limiting its use to sterile intravenous or intramuscular injections that require cold-chain logistics and continuous clinical monitoring [2]. Conversely, Demoxytocin’s structural modification grants it complete resistance to these aminopeptidases, allowing it to remain intact during transmucosal absorption [3]. Substituting oxytocin into a buccal or oral solid-dose manufacturing line will result in total loss of API efficacy, making Demoxytocin a non-interchangeable precursor for non-invasive uterotonic and lactogenic products [1].
The primary structural differentiator of Demoxytocin is its desamino N-terminus, which provides absolute resistance to degradation by serum oxytocinase and leucylaminopeptidase [1]. While native oxytocin is rapidly hydrolyzed by these enzymes, Demoxytocin remains structurally intact, preventing premature API loss in biological fluids, including saliva [2].
| Evidence Dimension | Susceptibility to oxytocinase/salivary enzyme cleavage |
| Target Compound Data | Complete resistance (no cleavage) |
| Comparator Or Baseline | Native Oxytocin (Rapidly cleaved and inactivated) |
| Quantified Difference | 100% reduction in aminopeptidase-mediated degradation |
| Conditions | In vivo serum and salivary enzyme exposure |
This resistance is the mandatory prerequisite for formulating the peptide into buccal tablets, bypassing the need for sterile injectable manufacturing facilities.
Due to its resistance to enzymatic breakdown, Demoxytocin exhibits a significantly extended pharmacokinetic profile compared to the native hormone [1]. Standard oxytocin has a highly transient circulating half-life of approximately 5 minutes, necessitating continuous intravenous infusion to maintain therapeutic levels [2]. In contrast, Demoxytocin provides a sustained duration of action lasting up to 180 minutes post-administration[3].
| Evidence Dimension | Duration of physiological action / Half-life |
| Target Compound Data | Duration of action up to 180 minutes |
| Comparator Or Baseline | Oxytocin (Circulating half-life of ~5 minutes) |
| Quantified Difference | >30-fold extension in functional duration |
| Conditions | Systemic circulation post-administration |
An extended half-life allows manufacturers to design single-dose or intermittent-dose products, drastically simplifying clinical administration logistics compared to continuous IV drips.
The structural modifications in Demoxytocin not only enhance stability but also increase its binding efficacy at the oxytocin receptor (OXTR) [1]. Quantitative pharmacological assessments demonstrate that the specific uterotonic activity of Demoxytocin is approximately twice that of native oxytocin[2].
| Evidence Dimension | Uterotonic activity |
| Target Compound Data | 2x baseline activity |
| Comparator Or Baseline | Oxytocin (1x baseline activity) |
| Quantified Difference | 100% increase in specific uterotonic potency |
| Conditions | In vivo uterine smooth muscle contraction assays |
Higher potency reduces the mass of API required per dosage unit, optimizing yield and lowering the cost of goods sold (COGS) for solid-dose peptide formulations.
The combined effects of enzymatic stability and high potency allow Demoxytocin to be processed into solid buccal tablets, a formulation pathway strictly prohibited for native oxytocin [1]. While oxytocin formulations are restricted to liquid injectables requiring aseptic fill-finish processes, Demoxytocin can be compounded with standard excipients (e.g., sucrose, lactose monohydrate) for transmucosal delivery[2].
| Evidence Dimension | Viable formulation pathways |
| Target Compound Data | Compatible with solid buccal tablet manufacturing |
| Comparator Or Baseline | Oxytocin (Restricted to sterile liquid injectables) |
| Quantified Difference | Elimination of aseptic fill-finish requirements |
| Conditions | Industrial pharmaceutical manufacturing and formulation |
Shifting from sterile liquid injectables to solid oral/buccal manufacturing drastically reduces production overhead, facility requirements, and cold-chain distribution costs.
Because Demoxytocin is resistant to salivary enzymes and oxytocinase, it is the premier API choice for developing buccal and sublingual uterotonic tablets [1]. This application directly leverages its enzymatic stability, allowing pharmaceutical companies to bypass the expensive aseptic fill-finish lines required for traditional oxytocin injectables.
In pharmacological research targeting the oxytocin receptor (OXTR), Demoxytocin serves as a superior stable probe compared to native oxytocin [2]. Its extended duration of action (up to 180 minutes) and higher potency make it ideal for sustained receptor engagement studies without the confounding variable of rapid peptide degradation [3].
In veterinary medicine, managing labor and lactation in livestock often precludes the use of continuous IV infusions. Demoxytocin's ability to be administered via transmucosal routes, combined with its 2x higher uterotonic potency, provides a highly processable and easily administered alternative to standard oxytocin injections for large animal obstetrics[1].